Ethyl 3-isocyanato-4-methylpentanoate

Overview

Description

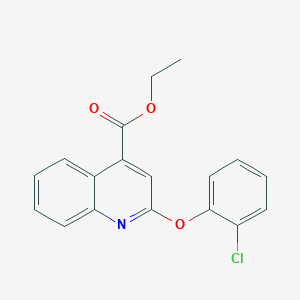

Ethyl 3-isocyanato-4-methylpentanoate (EIMPA) is a compound that belongs to the family of isocyanates. It is also known as pentanoic acid, 3-isocyanato-4-methyl-, ethyl ester . Its molecular formula is C9H15NO3 and it has a molecular weight of 185.22 g/mol.

Molecular Structure Analysis

Ethyl 3-isocyanato-4-methylpentanoate contains a total of 27 bonds, including 12 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 isocyanate (aliphatic), and 1 ester (aliphatic) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Synthesis and Organoleptic Properties

A study explored the synthesis and organoleptic properties of various esters, including ethyl 3-methyl-2-oxopentanoates. Ethyl 3-methyl-2-oxopentanoate showed a strong, fresh walnut, fruity odor, highlighting its potential use in perfumery ingredients. Its enantiomers were synthesized from isoleucine, showing similar odor profiles but differing in potency and pungency (Snowden, Grenno, & Vial, 2005).

Chemical Communication in Ants

In research on the mating behavior of the slave-making ant Polyergus rufescens, 3-ethyl-4-methylpentanol, a component structurally related to ethyl 3-isocyanato-4-methylpentanoate, was identified as a minor but crucial component of the queen sex pheromone. This study provides insight into the role of similar compounds in insect chemical communication (Castracani et al., 2008).

Role in Wine Aroma

Several studies have investigated the presence and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. These compounds contribute significantly to the fruity aroma of wine, demonstrating the potential application of ethyl 3-isocyanato-4-methylpentanoate and its derivatives in enhancing food flavors and aromas (Lytra et al., 2012; 2015).

Impact on Red Wine Fruity Aroma

Research on the interactions of compounds in red wine revealed that ethyl 2-hydroxy-4-methylpentanoate enhances the perception of black-berry and fresh fruit aromas. This highlights the broader implications of ethyl 3-isocyanato-4-methylpentanoate derivatives in modulating food and beverage aromas (Lytra, Tempère, de Revel, & Barbe, 2012).

Biocatalysis in Drug Synthesis

A review on the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs, highlights the potential of ethyl 3-isocyanato-4-methylpentanoate in pharmaceutical synthesis. This research emphasizes the efficiency of biocatalysis in producing chiral drug precursors (Ye, Ouyang, & Ying, 2011).

Influence on Ester Concentrations in Wines

A study on the influence of lactic acid bacteria strains on ester levels in red wines identified that branched hydroxylated esters, such as ethyl 2-hydroxy-4-methylpentanoate, are significantly influenced by bacteria strain. This research suggests the importance of ethyl 3-isocyanato-4-methylpentanoate derivatives in the wine fermentation process (Gammacurta et al., 2018).

Sensory Evaluation in Wine

Another study focused on the sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate in wine. Although concentrations of this ester in wines were below the detection threshold, indicating no direct effect on fruity aroma modulation, this research underscores the subtle yet significant role of related esters in wine sensory profiles (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).

Safety and Hazards

properties

IUPAC Name |

ethyl 3-isocyanato-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-13-9(12)5-8(7(2)3)10-6-11/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTXXAXGHIWYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-isocyanato-4-methylpentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)

![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)

![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)